molecular formula C11H20O B094395 10-Undecenal CAS No. 112-45-8

10-Undecenal

Cat. No. B094395
CAS RN: 112-45-8
M. Wt: 168.28 g/mol
InChI Key: OFHHDSQXFXLTKC-UHFFFAOYSA-N
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Patent
US05081287

Procedure details

Under an argon atmosphere, a stirred solution of 82.0 grams (0.646 mole) of oxalyl chloride in 600 ml of methylene chloride was cooled to -50° to -60° C., and a solution of 100.9 grams (1.292 moles) of dimethyl sulfoxide in 120 ml of methylene chloride was added dropwise during a 10-15 minute period. The reaction mixture temperature was maintained at -50° to -60° C. during the addition. Upon completion of addition, the reaction mixture was stirred for two minutes, and then a solution of 100.0 grams (0.587 mole) of 10-undecen-1-ol in 130 ml of methylene chloride was added dropwise during a 15 minute period while maintaining the reaction mixture temperature at -50° to -60° C. Upon completion of addition, the reaction mixture was stirred for 15 minutes, and then 297.1 grams (2.936 moles) of triethylamine was added dropwise during a five minute period while still maintaining the reaction mixture temperature at -50° to -60° C. Upon completion of addition, the reaction mixture was stirred as it was allowed to warm to ambient temperature. After this time 700 ml of water was stirred with the reaction mixture. The water layer was separated and washed with two 160 ml portions of methylene chloride. The washes were combined with the organic layer, and the combination was washed with three 160 ml portions of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and was then filtered. The filtrate was concentrated under reduced pressure to an oil/solid residue. The residue was stirred with 400 ml of pentane, and the solid was separated by filtration. The filtrate was concentrated under reduced pressure yielding 101.4 grams of 10-undecenal as an oil. The ir spectrum was consistent with the proposed structure.
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
100.9 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
297.1 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH2:11]([OH:22])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH:20]=[CH2:21].C(N(CC)CC)C>C(Cl)Cl.O>[CH:11](=[O:22])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH:20]=[CH2:21]

Inputs

Step One
Name
Quantity
82 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100.9 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCCCCC=C)O
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
297.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for two minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture temperature was maintained at -50° to -60° C. during the addition
ADDITION
Type
ADDITION
Details
Upon completion of addition
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction mixture temperature at -50° to -60° C
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
while still maintaining the reaction mixture temperature at -50° to -60° C
ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred as it
CUSTOM
Type
CUSTOM
Details
The water layer was separated
WASH
Type
WASH
Details
washed with two 160 ml portions of methylene chloride
WASH
Type
WASH
Details
the combination was washed with three 160 ml portions of an aqueous solution saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to an oil/solid residue
STIRRING
Type
STIRRING
Details
The residue was stirred with 400 ml of pentane
CUSTOM
Type
CUSTOM
Details
the solid was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(CCCCCCCCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 101.4 g
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.